Product packaging for Sakacin A(Cat. No.:CAS No. 145266-47-3)

Sakacin A

Cat. No.: B1208104
CAS No.: 145266-47-3
M. Wt: 288.34 g/mol
InChI Key: ACQJWVPNGVNRCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sakacin A is a class IIa bacteriocin, a ribosomally synthesized antimicrobial peptide with a molecular mass of 4308.9 Da and an isoelectric point of 9.32, produced by Lactobacillus sakei . It exhibits a potent and specific bactericidal activity against the foodborne pathogen Listeria monocytogenes , making it a prime candidate for biological preservation and food safety research . Its primary mechanism of action involves the rapid permeabilization of the target cell membrane, leading to the dissipation of the transmembrane potential and pH gradient, which results in cell death . Unlike some other class IIa bacteriocins, this compound has also been reported to induce cell wall degradation of Listeria through a secondary lytic activity . Research applications for this compound are extensive, particularly in the development of active antimicrobial food packaging to enhance the safety of ready-to-eat products . Innovative studies have successfully conjugated this compound with bacterial cellulose nanocrystals (BCNCs) to create an effective delivery system. When coated onto food packaging paper, this conjugate significantly reduced Listeria populations in challenged fresh cheese, demonstrating its practical utility in a circular economy model . The bacteriocin is heat-stable, active under acidic conditions, and is generally regarded as safe (GRAS) due to its origin from lactic acid bacteria and digestion in the gastrointestinal tract . This product, this compound, is intended for Research Use Only (RUO).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24N4O4 B1208104 Sakacin A CAS No. 145266-47-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

145266-47-3

Molecular Formula

C12H24N4O4

Molecular Weight

288.34 g/mol

IUPAC Name

3-amino-4-[1-[[tert-butyl(methyl)carbamoyl]amino]ethylamino]-4-oxobutanoic acid

InChI

InChI=1S/C12H24N4O4/c1-7(14-10(19)8(13)6-9(17)18)15-11(20)16(5)12(2,3)4/h7-8H,6,13H2,1-5H3,(H,14,19)(H,15,20)(H,17,18)

InChI Key

ACQJWVPNGVNRCD-UHFFFAOYSA-N

SMILES

CC(NC(=O)C(CC(=O)O)N)NC(=O)N(C)C(C)(C)C

Canonical SMILES

CC(NC(=O)C(CC(=O)O)N)NC(=O)N(C)C(C)(C)C

Synonyms

curvacin A
sakacin A

Origin of Product

United States

Producer Organisms and Associated Microbial Ecology

Primary Producing Strains: Latilactobacillus sakei (formerly Lactobacillus sakei) Latilactobacillus sakei, a Gram-positive, rod-shaped bacterium, is recognized as a primary producer of sakacin A.mbl.or.krThis species, reclassified from the genus Lactobacillus, is a heterofermentative bacterium commonly found in various environments, including fermented foods, vegetables, sourdoughs, meat, and fish.mbl.or.krmdpi.comL. sakei plays a crucial role in fermented foods like fermented sausages, kimchi, and fermented seafood, and is considered a potential biopreservative in meat products due to its production of antimicrobial compounds such as sakacin.mbl.or.kr

Specific Strains and Their Significance (e.g., Lb706, DSMZ 6333) Several specific strains of L. sakei are known for their ability to produce this compound. Notably, strain Lb706, also designated as DSMZ 6333, is a well-studied this compound producer.dsmz.denih.govresearchgate.netThis strain was originally isolated from vacuum-packaged pork in Germany.dsmz.deAnother strain, L. sakei A1609, is also identified as a this compound producer and is used as a positive control in bacteriocin (B1578144) detection assays.nih.govL. sakei strains isolated from processed meat products have been found to retain genes involved in nucleoside elimination, arginine catabolism, and coping with redox and oxygen level changes, which may be key to their survival in these environments.nih.govpreprints.org

Data on select L. sakei strains producing this compound:

Strain DesignationDSMZ NumberIsolation SourceCountry
Lb 7066333Vacuum-packaged porkGermany
A1609Not specifiedNot specifiedNot specified

Other Identified Producer Organisms (e.g., Lactobacillus curvatus) While L. sakei is a primary producer, other lactic acid bacteria have also been identified as sakacin producers, including Lactobacillus curvatus.conicet.gov.arheraldopenaccess.usnih.govL. curvatus is commonly associated with meat environments, found in fermented meat products, vacuum-packaged refrigerated meat, and ready-to-eat meat, fish, and poultry.nih.govSome strains of L. curvatus, such as L. curvatus ACU-1, have been shown to produce multiple sakacins, including sakacin P, sakacin Q, and sakacin G.conicet.gov.arL. curvatus LTH1174 and L442, isolated from meat fermentations, have been described to carry structural genes for sakacin P and sakacin Q.conicet.gov.ar

Data on other identified sakacin-producing Lactobacillus species:

SpeciesExample StrainSakacins Produced (if specified)Isolation Source (if specified)
Lactobacillus curvatusACU-1Sakacin G, P, and QArtisanal dry fermented sausages
Lactobacillus curvatusLTH1174Sakacin P, QMeat fermentations
Lactobacillus curvatusL442Sakacin P, QGreek traditional fermented sausage

Molecular Genetics and Biosynthesis of Sakacin a

Sakacin A Gene Cluster Organization (sap operon) The sap gene cluster is organized into two divergently transcribed operons.nih.govasm.orgThese operons are separated by an insertion sequence, IS1163, which does not appear to be involved in the expression of the sap genes.nih.govasm.orgnih.govThe first operon contains the structural gene for this compound and the immunity gene, while the second operon encompasses regulatory and transport genes.nih.govasm.org

A schematic representation of the sap operon organization is shown below:

GeneFunctionOperon
sapAStructural gene (precursor)Operon 1
saiAImmunity geneOperon 1
orf4Regulatory gene (pheromone precursor)Operon 2
sapKRegulatory gene (histidine kinase)Operon 2
sapRRegulatory gene (response regulator)Operon 2
sapTTransport gene (ABC exporter)Operon 2
sapETransport geneOperon 2
IS1163Insertion sequenceBetween operons

Transcriptional and Translational Regulation The expression of the sap genes is subject to regulation at both the transcriptional and translational levels.

Pheromone-Mediated Quorum Sensing (Sap-Ph from orf4)

This compound production is regulated by a pheromone-mediated quorum sensing mechanism involving the peptide Sap-Ph, encoded by orf4. researchgate.netnih.govmicrobiologyresearch.orgresearchgate.netnih.govresearchgate.netmicrobiologyresearch.orgcore.ac.uk This system allows Lactobacillus sakei to sense its population density and coordinate bacteriocin (B1578144) production. researchgate.nettandfonline.commicrobiologyresearch.org

orf4 encodes a putative precursor of a 23-amino-acid cationic peptide termed Sap-Ph. researchgate.netmicrobiologyresearch.orgresearchgate.netnih.govresearchgate.netmicrobiologyresearch.org Sap-Ph functions as a pheromone that regulates this compound production. researchgate.netmicrobiologyresearch.orgresearchgate.netnih.govresearchgate.netmicrobiologyresearch.org Studies involving a knock-out mutation in orf4 demonstrated that the absence of Sap-Ph abolished this compound production. researchgate.netmicrobiologyresearch.orgnih.govresearchgate.netmicrobiologyresearch.org Importantly, adding exogenous Sap-Ph to the growth medium restored bacteriocin production in the orf4 mutant, unambiguously showing the essential role of this peptide as an induction factor for this compound synthesis. researchgate.netmicrobiologyresearch.orgnih.govresearchgate.netmicrobiologyresearch.org Sap-Ph triggers bacteriocin production and also its own synthesis. microbiologyresearch.org This inducible process is a hallmark of quorum sensing, where the accumulation of a signaling molecule (Sap-Ph) above a certain threshold activates gene expression. tandfonline.commicrobiologyresearch.org

This compound production in Lactobacillus sakei Lb706 is a temperature-sensitive process. researchgate.netmicrobiologyresearch.orgnih.govresearchgate.netmicrobiologyresearch.org Optimal production occurs at growth temperatures of 25°C and 30°C. researchgate.netmicrobiologyresearch.orgnih.govresearchgate.netmicrobiologyresearch.org However, production is significantly reduced or completely absent at higher temperatures, specifically between 33.5°C and 35°C. researchgate.netmicrobiologyresearch.orgnih.govresearchgate.netmicrobiologyresearch.org This temperature sensitivity is linked to the synthesis or activity of the inducer peptide, Sap-Ph. researchgate.netmicrobiologyresearch.orgresearchgate.net Production can be restored at temperatures between 33°C and 34°C by adding exogenous Sap-Ph to the growth medium, further supporting the role of the pheromone in overcoming the temperature-dependent repression. researchgate.netmicrobiologyresearch.orgnih.govresearchgate.netmicrobiologyresearch.org A similar temperature-dependent response has been observed in another this compound producer, Lactobacillus curvatus LTH1174. researchgate.netnih.govmicrobiologyresearch.orgnih.gov The reduced bacteriocin production at elevated temperatures is thought to be due to reduced synthesis of the inducer peptide. researchgate.net

Translational Coupling Mechanisms

Translational coupling is a regulatory mechanism observed in bacterial operons where the translation of a downstream gene is dependent on the translation of an upstream gene within the same mRNA transcript. nih.govoup.com This mechanism helps to ensure coordinated expression of genes whose products are required in specific stoichiometric ratios, such as components of protein complexes or, as seen in bacteriocin systems, the bacteriocin and its cognate immunity protein. nih.govoup.comresearchgate.netnih.govmdpi.com

While the search results specifically highlight strong translational coupling between the bacteriocin gene (sppQ) and its immunity gene (spiQ) in the sakacin P system nih.govresearchgate.netnih.govnofima.com, the genetic organization of the this compound locus suggests that similar mechanisms may be at play. The sapA (structural gene) and saiA (immunity gene) are located in the same operon and are divergently transcribed from the regulatory and transport genes. asm.orgnih.govnih.gov This arrangement, with the structural and immunity genes in close proximity within a single transcript, is conducive to translational coupling. nih.govresearchgate.netnih.gov

Proposed mechanisms for translational coupling include: (i) ribosomes translating the upstream gene removing a structural barrier (like a stem-loop) that occludes the ribosome binding site (RBS) of the downstream gene, simultaneously creating a high local concentration of ribosomes for reinitiation; (ii) removal of the structural barrier allowing "fresh" ribosomes access to the downstream RBS; and (iii) ribosomes not fully dissociating after translating the upstream gene but instead moving backward and restarting at the downstream RBS. nih.govresearchgate.net Although direct experimental evidence specifically for translational coupling between sapA and saiA was not prominently found, the operon structure and the demonstrated coupling in related bacteriocin systems suggest its potential involvement in coregulating the production of this compound and its immunity protein at the translational level. nih.govresearchgate.netnih.govmdpi.comnofima.com

Post-Translational Modifications and Maturation

Like many other class II bacteriocins, this compound is synthesized as a biologically inactive precursor peptide (pre-bacteriocin) containing an N-terminal leader sequence. researchgate.netmdpi.comconicet.gov.ar This leader peptide is crucial for keeping the bacteriocin inactive intracellularly and for directing its secretion. mdpi.com

The primary post-translational modification involved in the maturation of this compound is the cleavage of this N-terminal leader peptide. researchgate.netmdpi.comconicet.gov.ar this compound possesses a double-glycine leader peptide, characterized by a conserved double-glycine motif typically located at the cleavage site. researchgate.netresearchgate.netresearchgate.net This motif is recognized by dedicated membrane proteins, often belonging to the ATP-binding cassette (ABC) transporter family, which are responsible for both the processing (leader peptide cleavage) and the extracellular transport of the mature bacteriocin. asm.orgnih.govasm.orgacs.orgacs.orgmdpi.com In the sap gene cluster, sapT and sapE encode components of an ABC transporter system involved in the export of this compound. asm.orgtandfonline.comnih.govnih.govasm.org SapT is homologous to bacterial ABC exporters, while SapE is an accessory protein. asm.orgnih.govnih.gov Frameshift mutations and deletion analyses have shown that sapT and sapE are necessary for this compound production, but not for immunity. asm.orgnih.govasm.orgacs.orgacs.org

This compound is generally described as a small, heat-stable protein that does not undergo extensive post-translational modifications beyond the cleavage of its leader peptide. core.ac.ukmdpi.comconicet.gov.ar Some class IIa bacteriocins contain disulfide bridges, and this compound has cysteine residues (Cys28 and Cys33) involved in a disulfide bond. caldic.com However, the oxidation state of these cysteines is reported to only moderately influence protein activity, suggesting they are not directly involved in the core function, unlike disulfide bridges in some other class IIa bacteriocins. caldic.com The mature this compound peptide is 41 amino acids long, derived from a precursor of 90 amino acids. wikipedia.org

Precursor Processing and Cleavage

This compound is initially synthesized as a biologically inactive precursor peptide, known as pre-sakacin A, which contains an N-terminal leader sequence. mdpi.commdpi.comoup.com This leader sequence must be removed by site-specific proteolytic cleavage to yield the mature, active bacteriocin. mdpi.commdpi.com This cleavage typically occurs concomitantly with the export of the peptide from the cell. mdpi.comoup.com The dedicated transport system, involving an ATP-binding cassette (ABC) transporter and an accessory protein, is responsible for both the processing and extracellular translocation of the bacteriocin. mdpi.commdpi.comoup.com

Role of Bisglycine Leader Peptide

The leader sequence of this compound, characteristic of many Class IIa bacteriocins, contains a conserved double-glycine motif near its C-terminus. mdpi.commdpi.comnih.gov This bisglycine motif is believed to serve as a recognition signal for the dedicated ABC transporter and its accessory protein, facilitating the correct processing and secretion of the pre-peptide. mdpi.commdpi.com The leader peptide also plays a crucial role in maintaining the bacteriocin in an inactive state within the producer cell, preventing self-toxicity before secretion. nih.gov

Genetic Determinants of this compound Production and Immunity

The genetic information required for this compound production and immunity is organized within a specific gene cluster. asm.orgnih.govnih.govtandfonline.com This cluster includes genes for the structural bacteriocin, immunity protein, and the transport and regulatory machinery. asm.orgnih.govnih.govtandfonline.com

Plasmid-Encoded Nature of Gene Cluster

In Lactobacillus sakei Lb706, the genes involved in this compound production and immunity are primarily located on a 60-kb plasmid. asm.orgnih.govtandfonline.com This plasmid-encoded nature is common for the genetic determinants of many bacteriocins in lactic acid bacteria. tandfonline.commdpi.com The gene cluster for this compound encompasses two divergently transcribed operons separated by an insertion sequence element, IS1163. asm.orgnih.govnih.govtandfonline.com One operon contains the structural gene sapA (encoding pre-sakacin A) and saiA (encoding the immunity protein). asm.orgnih.govnih.govtandfonline.com The second operon includes sapK, sapR, sapT, and sapE, which are involved in regulation and transport. asm.orgnih.govnih.govtandfonline.com

Mechanisms of Self-Immunity in Producer Strains

Producer strains of this compound possess mechanisms to protect themselves from the antimicrobial activity of their own bacteriocin. asm.orgnih.govnih.govtandfonline.compdbj.orgnih.gov A key component of this self-immunity is the SaiA protein, encoded by the saiA gene within the this compound gene cluster. asm.orgnih.govnih.govtandfonline.com SaiA is a putative peptide that provides immunity to this compound. asm.orgnih.govnih.gov Research indicates that immunity proteins for Class II bacteriocins often interact with the target receptor (such as the mannose phosphotransferase system, man-PTS) and the bacteriocin itself, preventing the bacteriocin from forming pores in the producer cell membrane. pdbj.orgpnas.org This interaction can involve the immunity protein binding to the receptor-bacteriocin complex, thereby blocking the bacteriocin's action. pdbj.orgpnas.org The genetic linkage and co-regulation of the bacteriocin structural gene and the immunity gene are common features ensuring that immunity is present when the bacteriocin is produced. nih.govresearchgate.net

Mechanisms of Antimicrobial Action

Primary Mode of Action: Cell Membrane Permeabilization

The initial and most rapid antimicrobial effect of Sakacin A is the permeabilization of the target cell's cytoplasmic membrane. This process disrupts the fundamental bioenergetic functions of the cell by dissipating critical electrochemical gradients. This compound, like other class IIa bacteriocins, acts on the target membranes to form pores, which results in the permeabilization of the membranes and subsequent cell death nih.gov.

This compound rapidly dissipates the transmembrane potential (ΔΨ), a key component of the proton motive force (PMF) that drives essential cellular processes like ATP synthesis and active transport. oup.com Purified this compound has been shown to cause a very intense and rapid dissipation of ΔΨ in Listeria cells. oup.com This action is energy-dependent and effectively short-circuits the cell's energy-transducing membrane. oup.com

In conjunction with the collapse of the transmembrane potential, this compound also dissipates the transmembrane pH gradient (ΔpH), the second component of the proton motive force. oup.com The highly purified protein has been observed to dissipate the ΔpH in Listeria cells in a similarly intense and rapid fashion, further compromising the cell's energetic state. oup.com The combined collapse of both ΔΨ and ΔpH leads to a complete breakdown of the proton motive force. oup.com

The dissipation of transmembrane gradients is a direct consequence of pore formation in the cytoplasmic membrane of the target bacterium. nih.gov As a member of the pediocin-like (class IIa) bacteriocins, this compound's mechanism involves its insertion into the cell membrane, leading to the formation of pores that allow the efflux of ions and small molecules, such as K+ and phosphates, and the influx of protons, which in turn dissipates the electrochemical gradients. nih.gov This disruption of the membrane's barrier function is a critical step in its bactericidal activity.

Secondary Mode of Action: Cell Wall Breakdown and Lysis

Following the initial attack on the cell membrane, this compound exhibits a secondary, slower mechanism of action involving the enzymatic degradation of the cell wall. oup.com This lytic activity compromises the structural integrity of the peptidoglycan layer, which is essential for maintaining cell shape and protecting against osmotic stress.

Research has demonstrated this lytic effect on isolated cell walls of Listeria. The addition of this compound to cell wall suspensions leads to a measurable decrease in turbidity over time, indicating breakdown of the cell wall structure. oup.com

Table 1: Effect of this compound on the Turbidity of Listeria Cell Wall Suspensions

TreatmentIncubation TimeTurbidity Decrease (%)
This compound30 minutes~20%
This compound24 hours38-40%
Lysozyme24 hours38-40%

This table summarizes the lytic activity of this compound on isolated Listeria cell walls, as measured by the decrease in turbidity of the cell wall suspension. The effect is comparable to that of lysozyme after 24 hours. Data sourced from research on purified this compound. oup.com

This compound acts on various bonds within the peptidoglycan structure. oup.com Peptidoglycan is a polymer composed of glycan strands of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) units, cross-linked by short peptide stems. frontiersin.org The enzymatic action of this compound on this structure is similar to that of lysozyme, although it displays a different specificity. oup.com

Mass spectrometry analysis of the fragments released from cell walls treated with this compound has provided insight into its specific targets. oup.com The results indicate that this compound exhibits proteolytic activity with a preference for the amide bond between the N-acetylmuramic acid (NAM) residue and the L-alanine at the N-terminus of the peptide stem. oup.comfrontiersin.org This activity is characteristic of an N-acetylmuramoyl-L-alanine amidase. frontiersin.org Furthermore, the breakdown of the peptidoglycan component in a fashion similar to lysozyme suggests an effect on the β-1,4 glycosidic bonds between the NAM and NAG sugar units, though with a distinct specificity. oup.comfrontiersin.org

Interaction with Bacterial Cellular Processes

This compound's interaction with susceptible bacteria is a targeted process that culminates in cell death through the inhibition of essential functions and specific molecular recognition.

This compound exhibits a dual mechanism of action that rapidly compromises the integrity and function of the bacterial cell. The primary and most immediate effect is the dissipation of the proton motive force (PMF), a critical electrochemical gradient across the cytoplasmic membrane. oup.comnih.gov This is achieved by disrupting both components of the PMF: the transmembrane electrical potential (ΔΨ) and the transmembrane pH gradient (ΔpH). oup.comunimi.it The dissipation of these gradients leads to a swift depletion of intracellular ATP, effectively halting energy-dependent cellular processes. oup.comunimi.it

On a slower timescale, this compound also demonstrates a lytic activity on the bacterial cell wall. oup.com Mass spectrometry analyses have revealed that this compound can act on various bonds within the peptidoglycan structure, targeting both the polysaccharide backbone and the peptide cross-links. oup.com This secondary action further weakens the cell envelope, contributing to cell lysis.

Summary of this compound's Effects on Bacterial Cellular Functions
Cellular TargetMechanism of ActionPrimary ConsequenceTimescale
Cytoplasmic MembraneDissipation of transmembrane potential (ΔΨ) and transmembrane pH gradient (ΔpH)Depletion of Proton Motive Force (PMF) and intracellular ATPRapid
Cell Wall (Peptidoglycan)Hydrolysis of polysaccharide and peptide bondsWeakening of the cell envelope, leading to cell lysisSlower

The high potency and specificity of Class IIa bacteriocins, including this compound, are attributed to their interaction with a specific receptor on the surface of target cells. nih.gov Extensive research has identified the mannose phosphotransferase system (Man-PTS) as the primary receptor for this class of bacteriocins. nih.govasm.orgnih.gov The Man-PTS is a complex involved in the transport and phosphorylation of sugars.

The interaction is specifically mediated by the membrane-bound components of the Man-PTS, namely the IIC and IID proteins. nih.govplos.org These two components form a complex that is recognized by the bacteriocin (B1578144). nih.gov Studies have shown that the co-expression of the IIC and IID genes is necessary to confer sensitivity to Class IIa bacteriocins. asm.org Further research has pinpointed an extracellular loop of the IIC component as the major determinant for the species-specific targeting by these bacteriocins. asm.org The initial binding is thought to be an electrostatic interaction between the positively charged, conserved N-terminal region of this compound and the bacterial membrane, which then facilitates a more specific and high-affinity binding to the Man-PTS receptor complex. unimi.it This docking allows the bacteriocin to insert into the membrane and form pores, leading to the effects described in the previous section.

Comparative Analysis with Other Class IIa Bacteriocins' Mechanisms

While Class IIa bacteriocins share a common receptor and general mode of action, there are notable differences in their antimicrobial potency and spectrum. A comparative analysis of this compound (also known as Curvacin A), Pediocin PA-1, Enterocin A, and Sakacin P reveals key distinctions.

Pediocin PA-1 and Enterocin A generally exhibit broader inhibitory spectra and lower minimum inhibitory concentrations (MICs) compared to Sakacin P and this compound. nih.govresearchgate.netasm.org One significant structural difference that may account for this is the number of disulfide bonds. Pediocin PA-1 and Enterocin A possess two disulfide bonds, whereas this compound and Sakacin P have only one. nih.govresearchgate.net The antimicrobial activity of Pediocin PA-1 and Enterocin A is significantly more sensitive to the reduction of these disulfide bonds, suggesting that the additional bond contributes to their higher activity levels. nih.govresearchgate.net

Despite these differences, all four bacteriocins are highly effective against the foodborne pathogen Listeria monocytogenes. nih.gov Enterocin A is particularly potent against Listeria, with MICs in the sub-nanogram per milliliter range. nih.govfao.org Sakacin P is noteworthy for its high activity against Listeria while displaying relatively lower activity against other lactic acid bacteria. nih.govfao.org This highlights the subtle variations in receptor recognition and pore-forming efficiency among these closely related bacteriocins.

Comparative Characteristics of Selected Class IIa Bacteriocins
BacteriocinNumber of Disulfide BondsGeneral Activity LevelSensitivity to Disulfide Bond ReductionNotable Target Specificity
This compound (Curvacin A)OneModerateLess SensitiveActive against Listeria
Sakacin POneModerateLess SensitiveHighly active against Listeria, less so against LAB
Pediocin PA-1TwoHighHighly SensitiveBroad spectrum, active against Listeria
Enterocin ATwoHighHighly SensitiveBroad spectrum, very high activity against Listeria

Antimicrobial Spectrum and Target Microorganisms

Activity Against Foodborne Pathogens

The primary application and research focus for Sakacin A centers on its ability to inhibit the growth of significant foodborne pathogens, particularly within the genus Listeria.

This compound is exceptionally potent against Listeria monocytogenes, the causative agent of listeriosis, a serious foodborne illness. mdpi.commdpi.com This strong anti-listerial action is a hallmark of class IIa bacteriocins, a group to which this compound belongs. oup.comnih.gov These bacteriocins share a conserved N-terminal domain with a "YGNGV" motif, which is crucial for their high efficacy against Listeria species. oup.com

The mechanism of action is multifaceted and highly efficient. This compound primarily targets the cell membrane of L. monocytogenes, leading to a rapid dissipation of both the transmembrane potential (ΔΨ) and the pH gradient (ΔpH). mdpi.comoup.com This disruption of the proton motive force occurs within seconds and results in the leakage of cellular components. oup.com In addition to this membrane permeabilization, this compound also demonstrates a slower, lytic activity on the cell walls of Listeria, breaking down specific bonds within the peptidoglycan structure. oup.com This dual mechanism of action contributes to its effectiveness in controlling L. monocytogenes populations in food systems. oup.com

Studies have consistently demonstrated the inhibitory effects of this compound in various food models. For instance, its addition to chicken cold cuts and cold-smoked salmon has been shown to completely inhibit the growth of L. monocytogenes. researchgate.net The potency of this compound is notable, with one study determining the 50% inhibitory concentrations (IC50) for 200 strains of L. monocytogenes to be in the range of 0.16 to 44.2 ng/mL. nih.gov

The antimicrobial activity of this compound is not limited to L. monocytogenes but extends to other species within the genus, such as Listeria innocua. L. innocua is often used as a non-pathogenic surrogate for L. monocytogenes in research settings. nih.gov

In one study, paper sheets coated with this compound were tested against thin-cut veal meat inoculated with Listeria innocua. After 48 hours of incubation at 4°C, the Listeria population was 1.5 log units lower than in the control samples. nih.gov The bacteriocin (B1578144) has also been shown to rapidly inactivate sensitive Listeria innocua cells even at low activity levels in mixed cultures. nih.gov This demonstrates the broad anti-listerial effect of this compound.

Inhibition of Closely Related Lactic Acid Bacteria

This compound also exhibits inhibitory activity against closely related lactic acid bacteria (LAB). uniprot.org This is a common characteristic of bacteriocins, which are often produced to outcompete similar bacterial strains in a shared ecological niche. unimi.it The spectrum of activity can include other species of Lactobacillus. However, the producing strain, Lactobacillus sakei, possesses a specific immunity protein that protects it from the action of its own bacteriocin.

Activity Against Other Gram-Positive Bacteria (e.g., Enterococcus faecalis, Micrococcus luteus, Staphylococcus aureus)

Beyond Listeria and other LAB, this compound has a demonstrated inhibitory effect on a range of other Gram-positive bacteria. This includes organisms of concern for food spoilage and safety. The spectrum of activity has been shown to include Enterococcus faecalis, Carnobacterium sp., and Brochothrix thermosphacta. uniprot.org

A variant, Sakacin ZFM225, has shown good antibacterial activity against Micrococcus luteus and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) of 0.125 mg/mL and 0.500 mg/mL, respectively. nih.gov Another study characterized a bacteriocin-like substance from L. sakei that inhibited Staphylococcus aureus. researchgate.net

Antimicrobial Activity of Sakacin Variants Against Select Gram-Positive Bacteria
BacteriumSakacin VariantObserved ActivityReference
Enterococcus faecalisThis compoundInhibitory uniprot.org
Micrococcus luteusSakacin ZFM225MIC: 0.125 mg/mL nih.gov
Staphylococcus aureusSakacin ZFM225MIC: 0.500 mg/mL nih.gov
Staphylococcus aureusSak-59Inhibitory researchgate.net

Activity Against Select Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa)

Generally, bacteriocins produced by Gram-positive bacteria, like this compound, have limited activity against Gram-negative bacteria. This is largely due to the protective outer membrane of Gram-negative bacteria, which acts as a barrier. However, some research has indicated that certain Sakacin variants can exhibit activity against specific Gram-negative pathogens.

For example, Sakacin ZFM225 was found to have antibacterial activity against Pseudomonas aeruginosa, a significant cause of hospital-acquired infections. nih.gov It also showed some inhibitory effects on Escherichia coli, Salmonella paratyphi A, and Salmonella choleraesuis. nih.gov Another bacteriocin-like substance, Sak-59, demonstrated inhibitory activity against Serratia marcescens and Escherichia coli. researchgate.net This broader spectrum suggests potential applications for these specific Sakacin variants beyond their typical use against Gram-positive organisms. nih.gov

Antimicrobial Activity of Sakacin Variants Against Select Gram-Negative Bacteria
BacteriumSakacin VariantObserved ActivityReference
Pseudomonas aeruginosaSakacin ZFM225Inhibitory nih.gov
Escherichia coliSakacin ZFM225Inhibitory nih.gov
Salmonella paratyphi ASakacin ZFM225Inhibitory nih.gov
Salmonella choleraesuisSakacin ZFM225Inhibitory nih.gov
Serratia marcescensSak-59Inhibitory researchgate.net
Escherichia coliSak-59Inhibitory researchgate.net

Biotechnological Production and Strain Engineering Research

Fermentation Process Optimization

Optimizing the fermentation process for Sakacin A production involves tailoring the culture medium, growth conditions, and employing strategies to maximize the final yield of the bacteriocin (B1578144).

Culture Medium Development

Traditional culture media for Lactobacillus sakei, such as de Man, Rogosa, and Sharpe (MRS) broth, are effective but can be expensive for large-scale industrial production caldic.comresearchgate.net. Consequently, significant research has been dedicated to developing low-cost alternative media.

Cheese whey permeate (CWP), a by-product of whey ultrafiltration, has emerged as a promising cheap substrate for this compound production due to its rich content of lactose, minerals, and vitamins mdpi.comunimi.itnih.govresearchgate.net. Studies have demonstrated the feasibility of producing food-grade this compound using CWP-based media mdpi.comresearchgate.netnih.gov. An optimized liquid CWP medium supplemented with meat extract (4 g/L) and yeast extract (8 g/L) was found to be a convenient formulation mdpi.comresearchgate.netnih.gov. This CWP-based medium significantly reduced production costs compared to MRS broth, with one study reporting a 70% cost reduction (1.53 €/L for the novel medium vs. 5.40 €/L for MRS) and a cost of 5.67 €/10⁶ AU for this compound compared to 18.00 €/10⁶ AU with MRS mdpi.comresearchgate.netnih.gov.

Other low-cost nitrogen sources, such as soybean meal and peptides, have also been investigated to replace expensive components in MRS medium researchgate.net. An alternative medium formulation using bacto peptone (10 g/L), meat peptone (8 g/L), yeast autolysate (4 g/L), glucose (10 g/L), and CaCO₃ (30 g/L) in deionized water resulted in approximately half the cost of MRS and increased this compound production researchgate.net.

Growth Condition Optimization

Optimal growth conditions are crucial for maximizing this compound production by Lactobacillus sakei. Parameters such as temperature, initial pH, and nutrient supplementation have been extensively studied.

For Lactobacillus sakei subsp. sakei 2a, mathematical optimization using response surface methodology indicated that the best conditions for bacteriocin production in MRS broth were an initial pH of 6.28, an incubation temperature of 25 °C, glucose concentration of 5.5 mg/mL, and Tween 20 concentration of 10.5 μL/mL scielo.br. These conditions resulted in more than double the bacteriocin production (12800 AU/mL) compared to non-optimized conditions (5600 AU/mL) scielo.br. The highest bacteriocin production coincided with the early stationary phase of growth after 12 hours of incubation scielo.br.

Studies on Lactobacillus sakei Lb 706 have shown that temperatures and pH values similar to those in fermented sausages are favorable for this compound production elewa.org. While low concentrations of NaCl (≤ 0.5%) can enhance growth, higher concentrations (≥ 4%) consistently inhibit growth and diminish this compound activity elewa.org. Sodium nitrite (B80452) also decreased growth rate, maximum cell yield, and bacteriocin activity elewa.org.

For Sakacin P production by Lactobacillus sakei CCUG 42687, optimal temperature was found to be 20 °C, with production ceasing at lower cell masses at higher temperatures (25-30 °C) researchgate.net. Uncontrolled pH during cultivation also resulted in higher Sakacin P production compared to controlled pH at 6.3 researchgate.net. Tween-80 had a positive effect on Sakacin P production, while NaCl and trace metals had negative effects researchgate.net.

Yield Enhancement Strategies

Enhancing the yield of this compound is a key aspect of biotechnological production. Quantification of bacteriocin activity is typically performed using Activity Units (AU) per milliliter or per gram of biomass/extract researchgate.netnih.gov.

Optimization of culture media and growth conditions directly contributes to increased this compound yield researchgate.netmdpi.comresearchgate.netnih.govscielo.br. For instance, the optimized CWP-based medium resulted in a significant reduction in the cost per Activity Unit mdpi.comresearchgate.netnih.gov. The use of specific nutrient supplementations, such as meat extract and yeast extract in CWP medium, improved the yield mdpi.comnih.gov.

Interactive Table: Optimized Fermentation Conditions for this compound Production

ParameterOptimal Value/ConditionEffect on ProductionSource
Initial pH6.28 (for L. sakei 2a in MRS)Maximized bacteriocin production scielo.br
Temperature25 °C (for L. sakei 2a in MRS)Maximized bacteriocin production scielo.br
20-25 °C (for L. sakei CTC 494)Optimal for Sakacin K production asm.org
20 °C (for Sakacin P by L. sakei CCUG 42687)Maximal Sakacin P production researchgate.net
Glucose Concentration5.5 mg/mL (for L. sakei 2a in MRS)Maximized bacteriocin production scielo.br
Tween 20 Concentration10.5 μL/mL (for L. sakei 2a in MRS)Maximized bacteriocin production scielo.br
Culture MediumCWP + Meat Extract (4 g/L) + Yeast Extract (8 g/L)Reduced cost, feasible for production mdpi.comnih.gov
Low-cost alternatives (e.g., with soybean meal)Reduced cost, increased production in some cases researchgate.net
NaCl ConcentrationLow (≤ 0.5%)Enhanced growth (inconsistently) elewa.org
High (≥ 4%)Inhibited growth and reduced activity elewa.org
NaNO₂ ConcentrationIncreased concentrationDecreased growth rate, cell yield, and activity elewa.org
pH ControlUncontrolled (for Sakacin P)Higher Sakacin P production compared to controlled pH researchgate.net
Tween-80SupplementationPositive effect on Sakacin P production researchgate.net

Recombinant Expression Systems

To overcome limitations in yield and simplify purification from native producers, research has explored the heterologous expression of this compound in various host organisms.

Heterologous Production in Lactic Acid Bacteria

Heterologous expression of this compound and its derivatives has been investigated in other LAB strains. Studies have involved cloning the structural gene (sapA) encoding mature this compound and its cognate immunity protein (sapiA) into expression vectors for production in different LAB hosts, including Lactococcus lactis subsp. cremoris NZ9000 and Lactobacillus sakei Lb706 researchgate.netnih.govoup.com.

The amount, antimicrobial activity, and specific antimicrobial activity of this compound produced in Lactococcus lactis NZ9000 depended on the signal peptide and the expression vector used researchgate.netnih.gov. One construct, L. lactis NZ9000 (pNUPS) producing an Enterocin P/Sakacin A chimera, showed higher bacteriocin production and antimicrobial activity than the natural this compound producer Lactobacillus sakei Lb706 researchgate.netnih.govmdpi.com. However, some constructs resulted in lower activity, potentially due to the secretion of truncated bacteriocins researchgate.netnih.gov. Overexpression of this compound in Lactobacillus sakei Lb706 using a pMG36c-derived vector also showed higher antimicrobial activity than the wild-type strain researchgate.netnih.gov.

A two-plasmid system has been developed for efficient heterologous expression of class II bacteriocins, including this compound, in a bacteriocin-negative Lactobacillus sakei strain oup.comoup.comsci-hub.se. This system involves one plasmid containing genes for transcriptional activation, export, and processing, and a second plasmid with the structural and immunity genes fused to the this compound promoter oup.comoup.com. This system allowed for production levels similar to or higher than those of wild-type strains for various bacteriocins oup.com.

Expression in Eukaryotic Hosts

Eukaryotic hosts, such as yeasts, have also been explored for the recombinant expression of this compound. Pichia pastoris and Kluyveromyces lactis have been used for the production of this compound and this compound-derived chimeras researchgate.netnih.govoup.commdpi.comresearcher.life.

Cloning this compound and an Enterocin P/Sakacin A chimera into vectors like pPICZαA and pKLAC2 permitted their production in recombinant Pichia pastoris X-33 and Kluyveromyces lactis GG799 researchgate.netnih.govoup.com. While expression was achieved, the antimicrobial activity of the bacteriocins produced in these yeast hosts was reported to be lower than expected based on their production levels researchgate.netnih.govoup.com. Research suggests that the production, antimicrobial activity, and specific antimicrobial activity of purified bacteriocin expressed in Pichia pastoris are generally higher than in K. lactis mdpi.com. Pichia pastoris is considered a widely used heterologous expression system for antimicrobial peptides due to its ability to grow to high cell densities in inexpensive media and perform post-translational modifications researchgate.net.

Table: Heterologous Expression Systems for this compound

Host OrganismExpression System/Vector(s)This compound/Chimera ExpressedKey FindingsSource
Lactococcus lactis subsp. cremoris NZ9000pNZ8048, pMG36cThis compound, EntP/SakA, EntA/SakAProduction and activity depended on signal peptide and vector; EntP/SakA chimera showed higher activity than native producer. researchgate.netnih.govoup.com
Lactobacillus sakei Lb706pMG36c-derived vectorsThis compoundOverexpression showed higher antimicrobial activity than wild-type. researchgate.netnih.gov
Lactobacillus sakei (bacteriocin-negative)Two-plasmid system (pSAK20 + pLPV111 derivative)Various class II bacteriocins (including this compound)Efficient heterologous expression at levels similar to or higher than wild-type producers. oup.comoup.com
Pichia pastoris X-33pPICZαAThis compound, EntP/SakAProduction achieved, but antimicrobial activity lower than expected. Generally higher activity than in K. lactis. researchgate.netnih.govoup.commdpi.comresearcher.life
Kluyveromyces lactis GG799pKLAC2This compound, EntP/SakAProduction achieved, but antimicrobial activity lower than expected. Generally lower activity than in P. pastoris. researchgate.netnih.govoup.commdpi.com

Genetic Engineering Approaches for Enhanced Production or Modified Activity

Genetic engineering offers powerful tools to manipulate the biological machinery of microorganisms for improved production of valuable compounds like this compound. Strategies in this area focus on altering the genes involved in this compound biosynthesis, regulation, and transport.

Gene Cluster Manipulation

The genes responsible for this compound production and immunity in L. sakei Lb706 are organized within a gene cluster, known as the sap locus. This cluster contains several genes, including sapA (the structural gene for this compound), saiA (encoding the immunity protein), and genes involved in regulation and transport, such as sapK, sapR, sapT, and sapE. asm.orgnih.govnih.gov

Manipulation of this gene cluster has been a key strategy in genetic engineering efforts. Studies have determined the nucleotide sequence of the 8,668-bp fragment containing the sap gene cluster, revealing the presence of two divergently transcribed operons. asm.orgnih.gov One operon includes sapA and saiA, while the other encompasses sapK, sapR, sapT, and sapE. asm.orgnih.govnih.gov

Research has shown that sapK and sapR are essential for both this compound production and immunity, functioning as a histidine kinase and response regulator, respectively, in a two-component signal-transducing system. nih.govnih.gov sapT and sapE, which share similarities with ABC transporters, are necessary for this compound production but not immunity. nih.govnih.gov The saiA gene product confers immunity to this compound. nih.govnih.gov

Genetic manipulations, such as frameshift mutations and deletion analyses within the sap cluster, have helped elucidate the role of individual genes in this compound biosynthesis and immunity. nih.govnih.gov For instance, knockout mutations in orf4, which encodes a pheromone peptide involved in regulation, have been shown to abolish this compound production, and exogenous addition of this peptide can restore production. nofima.comresearchgate.netnih.gov This highlights the importance of the regulatory genes within the cluster for efficient production.

Furthermore, the organization and sequence of the sap gene cluster have been utilized to develop heterologous expression systems. By cloning the sap gene cluster, or parts of it, into suitable vectors and host strains (such as other Lactobacillus strains), researchers have aimed to achieve high-level production of this compound in potentially more amenable industrial hosts. oup.comoup.com These systems often involve introducing two plasmids: one carrying the regulatory and transport genes and another with the structural and immunity genes, allowing for complementation in trans. oup.comoup.com

Promoter and Regulatory Element Engineering

The production of this compound is tightly regulated, influenced by factors such as temperature and a peptide pheromone. nofima.comresearchgate.netnih.gov The regulatory unit within the sap gene cluster includes orf4 and sapKR, which encode the pheromone precursor and the two-component regulatory system (histidine kinase SapK and response regulator SapR), respectively. nofima.comresearchgate.netnih.govresearchgate.net This system acts as a transcriptional activator for the operons in the sap cluster. nih.govnih.govresearchgate.net

Engineering of promoters and regulatory elements aims to optimize the transcriptional control of the sap genes, leading to increased or more controllable this compound production. The sap gene cluster contains predicted promoter sites upstream of the divergently transcribed operons. asm.org A 35-bp sequence upstream of the sapA promoter and a similar sequence upstream of sapK have been identified as potentially necessary for proper expression and serving as targets for transcriptional activation by the SapK/SapR system. nih.govnih.gov

Leveraging these regulatory elements, researchers have developed inducible expression systems. These systems often utilize the promoters from bacteriocin operons, including those from this compound, whose activity is controlled by a two-component signal transduction system responsive to an externally added peptide pheromone. researchgate.netnih.govresearchgate.net By placing the this compound structural gene (sapA) under the control of strong, regulated promoters from the sap locus or similar bacteriocin gene clusters (like the spp cluster for sakacin P), inducible and high-level expression of this compound can potentially be achieved in suitable host strains. researchgate.netnih.govresearchgate.net

Advanced Methodologies for Sakacin a Research

Purification and Characterization Techniques

The isolation and purification of Sakacin A from complex culture media is a multi-step process that leverages the physicochemical properties of the peptide. Characterization techniques are then employed to confirm its identity and purity.

A common strategy for purifying this compound and similar bacteriocins involves a sequential application of chromatographic techniques. nih.govnih.govoup.com This approach typically begins with ammonium (B1175870) sulphate precipitation to concentrate the bacteriocin (B1578144) from the culture supernatant. nih.govnih.gov Following this initial step, a combination of ion-exchange, hydrophobic-interaction, and reversed-phase high-performance liquid chromatography (RP-HPLC) is employed to achieve homogeneity. nih.govresearchgate.netnih.gov

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. harvardapparatus.comsartorius.com For bacteriocins like this compound, which are typically cationic peptides, cation-exchange chromatography is often the first chromatographic step. researchgate.net The protein solution is loaded onto a negatively charged resin at a specific pH where this compound has a net positive charge, allowing it to bind. Elution is then achieved by increasing the salt concentration or changing the pH of the buffer. harvardapparatus.com

Hydrophobic-Interaction Chromatography (HIC): HIC separates proteins based on their surface hydrophobicity. youtube.comnews-medical.net Proteins are loaded onto the column in a high-salt buffer, which enhances hydrophobic interactions between the protein and the stationary phase. news-medical.nettosohbioscience.com A decreasing salt gradient is then used to elute the bound proteins, with more hydrophobic proteins eluting at lower salt concentrations. news-medical.net This method is particularly useful as it is less denaturing than reversed-phase chromatography, helping to maintain the biological activity of the protein. youtube.comnews-medical.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. researchgate.netcreative-proteomics.com It is often the final step in the purification of this compound to ensure high purity. nih.govnih.gov The sample is applied to a non-polar stationary phase (e.g., C18) and eluted with a gradient of increasing organic solvent concentration. researchgate.net

The following table summarizes a typical purification scheme for a this compound-like bacteriocin, illustrating the sequential use of these chromatographic methods.

Purification StepPrincipleStationary Phase ExampleElution Condition
Ion-Exchange Chromatography Separation based on net chargeCM-Sepharose (Cation Exchanger)Increasing linear gradient of NaCl
Hydrophobic-Interaction Chromatography Separation based on surface hydrophobicityPhenyl-SepharoseDecreasing linear gradient of ammonium sulfate
Reversed-Phase HPLC Separation based on hydrophobicityC18 columnIncreasing linear gradient of acetonitrile (B52724) in water with trifluoroacetic acid

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a technique used to separate proteins based on their molecular weight. In the context of this compound research, SDS-PAGE is utilized to monitor the purification process and to estimate the molecular weight of the purified bacteriocin. researchgate.net The protein samples are treated with SDS, an anionic detergent that denatures the proteins and imparts a uniform negative charge, ensuring that migration through the polyacrylamide gel is primarily dependent on size. Following electrophoresis, the gel can be stained to visualize the protein bands. For bacteriocins, an activity assay can also be performed by overlaying the gel with a sensitive indicator organism to detect the zone of inhibition corresponding to the active peptide. researchgate.net

Spectroscopic and Structural Elucidation Methods

Once purified, various spectroscopic techniques are employed to determine the structural features of this compound, providing insights into its mechanism of action.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of proteins in solution. researchgate.netnih.gov For membrane-active peptides like this compound, studying their structure in an environment that mimics a biological membrane is crucial. researchgate.net These membrane-mimicking environments can include micelles, bicelles, or nanodiscs. researchgate.netpku.edu.cnresearchgate.net NMR studies in such environments have revealed that many bacteriocins, which may be unstructured in aqueous solution, adopt a defined helical conformation upon interacting with the membrane. researchgate.netnih.gov This structural transition is often a key step in their antimicrobial activity.

Mass spectrometry (MS) is an indispensable tool in the characterization of this compound. nih.gov It is used to accurately determine the molecular mass of the purified peptide. nih.govnih.govnih.gov The experimentally determined mass can be compared with the theoretical mass calculated from the amino acid sequence to confirm the identity of the bacteriocin and to check for any post-translational modifications. nih.gov Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) and ESI-MS (Electrospray Ionization Mass Spectrometry) are commonly used. researchgate.netnih.gov Furthermore, tandem mass spectrometry (MS/MS) can be employed for de novo sequencing of the peptide or to confirm its amino acid sequence. nih.govnih.gov In studies investigating the mechanism of action, MS can also be used to analyze the products of cell lysis induced by this compound, providing clues about its cellular targets. biorxiv.orgspringernature.com

Mass Spectrometry TechniqueApplication in this compound ResearchFinding
MALDI-TOF MS Determination of precise molecular massThe molecular weight of Sakacin 1 was determined to be 4438.83 Da. researchgate.net
Electrospray Ionization MS Determination of precise molecular massThe molecular mass of Sakacin G was determined to be 3,834.32 ± 0.31 Da. nih.gov
Tandem MS (MS/MS) Amino acid sequencing and identification of lysis productsFragmentation patterns provide sequence information and help identify cellular components released upon cell lysis. nih.govnih.gov

Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of proteins. jascoinc.comnih.govwisc.edu It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. jascoinc.com The CD spectrum of a protein in the far-UV region (190-250 nm) is sensitive to its secondary structure content (α-helix, β-sheet, random coil). nih.govwisc.edu For this compound and other bacteriocins, CD spectroscopy is particularly valuable for investigating conformational changes upon interaction with membrane-mimetic environments like micelles or liposomes. researchgate.netnih.gov Studies have shown that while these peptides may exhibit a random coil structure in aqueous solution, they often fold into a predominantly α-helical conformation in the presence of membranes, which is believed to be crucial for their pore-forming activity. researchgate.netnih.gov

Genetic and Molecular Biology Techniques

The genetic basis of sakacin production has been extensively studied through gene cloning and sequencing techniques. These methods are fundamental to understanding the biosynthesis, regulation, and mechanism of action of these bacteriocins. The structural gene for this compound, denoted as sapA (formerly sakA), was identified in Lactobacillus sakei Lb706. The process of cloning and sequencing this and other related genes, such as the one for Sakacin P (sakP) from Lactobacillus sakei LTH 673, has provided significant insights into their genetic organization. nih.govnih.govasm.orgsemanticscholar.org

The general approach to cloning sakacin genes involves designing oligonucleotide probes based on the N-terminal amino acid sequence of the purified bacteriocin. nih.govsemanticscholar.org These probes are then used to locate and identify the corresponding structural gene on the chromosome of the producing bacterium. nih.govsemanticscholar.org Once identified, the gene fragment is cloned into a suitable vector and host, such as Escherichia coli, for nucleotide sequencing and further analysis. nih.govsemanticscholar.org

Sequencing of the regions adjacent to the structural genes has revealed that sakacin production is governed by a cluster of genes. For this compound, sequencing of an 8,668-bp fragment revealed two operons transcribed in opposite directions. nih.gov The first operon includes the structural gene sapA and saiA, which is involved in immunity. nih.gov The second operon contains genes like sapK and sapR, which encode a two-component signal-transducing system (histidine kinase and a response regulator), and sapT and sapE, which are involved in transport. nih.gov Similarly, sequencing of the Sakacin P gene cluster revealed the structural gene sakP along with other open reading frames, orfX and orfY, with unknown functions. nih.gov

These studies have shown that sakacins are typically synthesized as precursor peptides (prepeptides) with an N-terminal leader sequence that is cleaved off during post-translational modification to yield the mature, active bacteriocin. nih.govsemanticscholar.org For instance, Sakacin P is synthesized as a 61-amino acid prepeptide, which is processed to a mature 43-amino acid peptide. nih.govsemanticscholar.org

Table 1: Key Genes Identified in this compound and P Gene Clusters

Gene Organism Function Reference
sapA (sakA) Lactobacillus sakei Lb706 Structural gene for this compound nih.gov
saiA Lactobacillus sakei Lb706 Immunity to this compound nih.gov
sapK (sakB) Lactobacillus sakei Lb706 Histidine kinase (sensory protein) nih.gov
sapR Lactobacillus sakei Lb706 Response regulator nih.gov
sapT Lactobacillus sakei Lb706 ABC transporter (ATP-binding cassette) nih.gov
sapE Lactobacillus sakei Lb706 Accessory transport protein nih.gov
sakP Lactobacillus sakei LTH 673 Structural gene for Sakacin P nih.govsemanticscholar.org
orfX Lactobacillus sakei LTH 673 Unknown function nih.govsemanticscholar.org

To elucidate the specific function of the genes within the sakacin gene clusters, researchers have employed site-directed mutagenesis and gene knock-out analysis. nih.govsci-hub.semicrobiologyresearch.orgasm.org These techniques involve the targeted alteration, deletion, or disruption of specific genes to observe the resulting effect on bacteriocin production and immunity.

In the study of this compound, frameshift mutations and deletion analyses were critical in confirming the roles of the sap genes. nih.gov For example, mutations in sapK and sapR demonstrated their necessity for both the production of this compound and the immunity of the host cell. nih.gov In contrast, mutations in the transport genes, sapT and sapE, were found to be essential for production but not for immunity. nih.gov

Gene knock-out analysis has also been pivotal in understanding the regulation of this compound synthesis. The production of this compound is regulated by a pheromone peptide (Sap-Ph), which is encoded by a gene designated orf4. sci-hub.senofima.com A knock-out mutation, created by introducing a frameshift in orf4, resulted in a complete loss of this compound production. sci-hub.senofima.com This production could be restored by adding the externally synthesized pheromone peptide to the growth medium, unequivocally demonstrating the essential role of orf4 and its peptide product in inducing bacteriocin synthesis. sci-hub.senofima.com

Similarly, for Sakacin P, deletion and frameshift mutation analyses of the spp gene cluster showed that sppK, sppT, and sppE were essential for its production. microbiologyresearch.org These studies collectively highlight the power of targeted genetic manipulation in dissecting the molecular machinery behind bacteriocin production.

Reporter gene assays are valuable tools for studying the regulation of gene expression. nih.govthermofisher.comberthold.comthermofisher.com In the context of sakacin research, these assays can be used to investigate the activity of promoters within the sakacin gene cluster under different conditions. This is typically achieved by fusing a promoter of interest to a reporter gene, such as gusA (encoding β-glucuronidase) or luciferase genes. berthold.comnih.gov The expression level of the reporter gene, which can be easily measured, then serves as an indicator of the promoter's activity.

For instance, in a study on the related Sakacin Q, the properties of its gene cluster were investigated using β-glucuronidase (gusA) fusions. nih.gov By creating constructs where the gusA gene was fused in-frame to the spiQ gene (the immunity gene for Sakacin Q), researchers were able to study the translational coupling between the bacteriocin and immunity genes. nih.gov This research provided experimental evidence that the production of the bacteriocin and its corresponding immunity protein are tightly co-regulated at the translational level. nih.gov While this specific example pertains to Sakacin Q, the methodology is directly applicable to studying the expression of this compound genes, such as investigating how the sapA promoter is activated by the SapK/SapR two-component system. nih.gov

Functional Activity Assays

The antimicrobial activity of this compound is routinely quantified using agar (B569324) diffusion assays. nih.govresearchgate.net This well-established method provides a qualitative or quantitative measure of the bacteriocin's ability to inhibit the growth of sensitive indicator microorganisms. The most common variant is the agar well diffusion assay. nih.govscielo.br

In this assay, an agar plate is first seeded with a lawn of a sensitive indicator strain, such as Listeria monocytogenes or Micrococcus luteus. nih.govresearchgate.net Wells are then cut into the agar, and a solution containing this compound (such as a cell-free supernatant or a purified extract) is placed into the wells. researchgate.netscielo.br During incubation, the bacteriocin diffuses from the well into the surrounding agar. If the bacteriocin is active against the indicator strain, it will create a clear zone of growth inhibition around the well. scielo.br The diameter of this inhibition zone is proportional to the concentration and activity of the bacteriocin. This method is widely used for screening bacteriocin-producing strains and for determining the antimicrobial spectrum of a given bacteriocin. nih.gov

Table 2: Example of Antimicrobial Spectrum of a Sakacin Determined by Agar Diffusion Assay

Indicator Strain Gram Type Inhibition
Micrococcus luteus Positive +
Staphylococcus aureus Positive +
Listeria monocytogenes Positive +
Escherichia coli Negative -
Pseudomonas aeruginosa Negative -
Aspergillus niger (mold) - -

(Note: This is a representative table based on typical findings for Class IIa bacteriocins like this compound. '+' indicates inhibition, '-' indicates no inhibition.) nih.gov

Advanced functional assays using fluorescent probes have been instrumental in elucidating the mode of action of this compound at the cellular level. These techniques allow for real-time monitoring of changes in the physiological state of target cells, particularly concerning cell membrane integrity and the proton motive force (PMF). oup.com

The PMF, which is crucial for cellular energy transduction, is composed of two components: the transmembrane electrical potential (ΔΨ) and the transmembrane pH gradient (ΔpH). This compound has been shown to disrupt the PMF of sensitive cells like Listeria. oup.com

To measure changes in the transmembrane electrical potential (ΔΨ), researchers use potential-sensitive fluorescent probes. One such probe is 3,3'-dipropylthiadicarbocyanine iodide [diSC3(5)]. oup.com In energized cells with a negative-inside ΔΨ, this cationic dye accumulates in the cytoplasm, leading to the quenching of its fluorescence. When this compound is added, it forms pores in the membrane, causing depolarization. This leads to the release of the dye from the cells and a subsequent increase in fluorescence, which can be measured with a fluorometer. oup.com

To assess the effect on the transmembrane pH gradient (ΔpH), pH-sensitive fluorescent probes like 5(6)-carboxyfluorescein diacetate succinimidyl ester (cFDASE) are used. oup.com This probe can be loaded into cells, where it is cleaved by intracellular esterases to the fluorescent carboxyfluorescein. The fluorescence intensity of this molecule is pH-dependent, allowing for the measurement of the internal pH and thus the ΔpH across the membrane. Studies have shown that this compound dissipates both components of the PMF, leading to cell death. oup.com

Table 3: Fluorescent Probes Used in this compound Research

Probe Target Parameter Principle of Detection Reference
diSC3(5) Transmembrane Electrical Potential (ΔΨ) Release of the quenched probe from depolarized cells leads to an increase in fluorescence. oup.com

Computational Biology and Bioinformatics in this compound Research

Computational biology and bioinformatics have emerged as indispensable tools in the study of bacteriocins like this compound. These in silico approaches offer powerful methods for analyzing complex biological data, predicting molecular interactions, and guiding experimental research. By leveraging computational power, researchers can gain deeper insights into the genetics, structure-function relationships, and mechanisms of action of this compound, thereby accelerating its potential applications in food preservation and biotechnology.

Comparative genomics provides a powerful lens through which to understand the genetic blueprint of this compound-producing bacteria, primarily strains of Lactobacillus sakei. By comparing the entire genomes of different strains, researchers can identify the core set of genes essential for the species and the accessory genes that confer specific traits, such as bacteriocin production and adaptation to particular environments like meat and fermented foods.

Genomic studies of Lactobacillus sakei have revealed significant diversity. The genome size of various strains can range from approximately 1.88 to 2.12 megabase pairs (Mbp) researchgate.netnih.govnih.gov. Pan-genome analysis, which encompasses the core, accessory, and unique genes within a species, has shown that L. sakei possesses a substantial core genome, indicating a high degree of genetic conservation, alongside a diverse accessory genome that contributes to its adaptability nih.govresearchgate.net. This genetic variability is often linked to niche-specific adaptations. For instance, genes involved in carbohydrate metabolism and stress responses can differ between strains isolated from different environments nih.govresearchgate.net.

A key finding from comparative genomics is that many, if not all, L. sakei strains carry either complete or remnants of bacteriocin operons researchgate.netnih.gov. The gene cluster responsible for Sakacin P production, which is closely related to this compound, has been found to be highly similar (over 99%) across different L. sakei strains isolated from diverse sources like naturally fermented sausages nih.gov. These genomic comparisons help in identifying novel bacteriocin-producing strains and understanding the genetic regulation of their production.

Proteomics, the large-scale study of proteins, complements genomics by providing a snapshot of the proteins being actively expressed by a bacterial strain under specific conditions. While specific proteomic studies on this compound are not extensively detailed in the provided search results, the methodologies are well-established for other bacteriocin-producing lactic acid bacteria. For example, rapid proteomic workflows using techniques like liquid chromatography coupled with mass spectrometry (LC-MS) can identify and quantify a large portion of a bacterium's predicted proteins mdpi.com. This approach can be applied to this compound-producing strains to:

Confirm the expression of the this compound peptide and other proteins encoded in its gene cluster.

Identify proteins involved in the strain's metabolic pathways, providing insights into its growth and bacteriocin production under different conditions mdpi.com.

Characterize proteins related to stress resistance and adaptation, which is crucial for their application in food environments.

Detect virulence factors and antibiotic resistance proteins , an important safety consideration for the use of these strains as probiotics or in food production mdpi.com.

The integration of genomic and proteomic data offers a comprehensive understanding of the biology of this compound-producing strains, facilitating the selection and optimization of strains for industrial applications.

Table 1: Genomic Features of Lactobacillus sakei Strains

Feature Observation Reference
Genome Size Ranges from 1.88 to 2.12 Mbp. researchgate.netnih.govnih.gov
G+C Content Averages around 41.14 mol%. nih.gov
Pan-Genome Consists of a substantial core genome and a diverse accessory genome, indicating both conservation and adaptability. nih.govresearchgate.net
Bacteriocin Operons Strains often carry complete or remnants of bacteriocin gene clusters. researchgate.netnih.gov

Understanding how this compound interacts with and disrupts the cell membranes of target bacteria is fundamental to elucidating its antimicrobial mechanism. Molecular modeling and docking studies are computational techniques that allow researchers to simulate and visualize these interactions at an atomic level. These methods are crucial for predicting the binding affinity, orientation, and conformational changes of bacteriocins as they engage with the lipid bilayer.

Molecular dynamics (MD) simulations can model the behavior of this compound and a target cell membrane over time. These simulations provide insights into:

Initial Binding: The initial electrostatic interactions that draw the positively charged bacteriocin to the negatively charged components of the bacterial membrane, such as phosphatidylserine lipids nih.govfrontiersin.org.

Peptide Orientation and Insertion: How the peptide orients itself upon binding and inserts into the membrane. Studies on other membrane-interacting peptides show they can adopt stable configurations parallel to the bilayer surface or insert as transmembrane helices nih.govmdpi.com.

Membrane Disruption: The simulations can reveal how the bacteriocin disrupts the local lipid environment, potentially leading to membrane curvature, ordering of lipids, and the formation of pores that cause leakage of cellular contents nih.govnih.gov.

Molecular docking is a computational method used to predict the preferred binding orientation of one molecule to another when they form a stable complex. While the search results primarily describe the docking of Sakacin P and A to the COX-2 enzyme to investigate anti-cancer properties, the same principles are applied to study bacteriocin-membrane interactions researchgate.net. In this context, docking studies can predict:

Binding Sites: The specific lipid molecules or membrane proteins that this compound preferentially binds to.

Binding Energy: The strength of the interaction between this compound and the membrane, which correlates with its antimicrobial potency. Docking studies on Sakacin P have calculated binding energies and identified key interacting residues researchgate.net.

Key Residues: The specific amino acid residues of this compound that are crucial for the interaction with the membrane.

These computational approaches are powerful for generating hypotheses about the mechanism of action of this compound. For example, by simulating the interaction with different membrane compositions, researchers can predict why this compound is more effective against certain bacteria, like Listeria monocytogenes. The insights gained from modeling and docking can guide site-directed mutagenesis experiments to engineer more potent or specific variants of this compound.

Table 2: Key Insights from Molecular Modeling and Docking of Peptide-Membrane Interactions

Aspect of Interaction Information Gained from Computational Studies Potential Application to this compound
Binding Affinity Calculation of binding free energy (e.g., ΔBind, ΔLipo, ΔVdW). Predicting the potency of this compound against different bacterial membranes.
Interaction Forces Identification of hydrogen bonds, hydrophobic interactions, and electrostatic forces. Understanding the molecular basis of this compound's membrane disruption.
Key Residues Pinpointing specific amino acids crucial for binding. Guiding protein engineering to enhance this compound's activity.
Membrane Dynamics Simulation of peptide insertion, pore formation, and lipid rearrangement. Visualizing the mechanism of cell death induced by this compound.

Post-translational modifications (PTMs) are covalent chemical changes to amino acids after a protein has been synthesized. These modifications can significantly impact a protein's structure, stability, and function nih.gov. While Class IIa bacteriocins like this compound are defined by their lack of extensive modifications compared to lantibiotics, the prediction of potential PTMs is still a valuable area of research. Artificial intelligence (AI) and machine learning (ML) have become powerful tools for predicting PTM sites from protein sequences and structures nih.govmdpi.com.

Various AI and ML models, including deep learning architectures like neural networks and protein language models, are being developed to predict a wide range of PTMs, such as phosphorylation, glycosylation, and methylation nih.govnih.govmdpi.com. These models are trained on large datasets of experimentally verified PTMs and learn to recognize patterns in the sequence and structural features surrounding the modification site nih.gov.

For a bacteriocin like this compound, these predictive tools could be used to:

Identify Potential Modification Sites: Screen the amino acid sequence of this compound for potential PTMs that might occur under different production conditions or in different host organisms if produced recombinantly.

Guide Protein Engineering: The prediction of PTMs is crucial when designing new variants of this compound. For example, engineers might want to introduce or remove potential PTM sites to enhance stability, solubility, or activity. ML models can be integrated with protein design software to optimize for these properties nih.gov.

Understand Functional Implications: If a PTM is predicted and experimentally confirmed, AI tools can help hypothesize its effect on this compound's interaction with the target membrane or its stability in a food matrix.

The development of sophisticated AI platforms for PTM prediction, such as MIND-S which combines transformer models and graph neural networks, demonstrates the increasing accuracy and utility of these computational approaches escholarship.org. By leveraging sequence and structural information, these tools can provide valuable insights for the bioengineering of bacteriocins, even for those that are typically considered unmodified nih.govescholarship.org.

Table 3: Applications of AI/ML in PTM Prediction for Bacteriocin Research

AI/ML Application Description Relevance to this compound
PTM Site Prediction Utilizes deep learning models (e.g., neural networks, language models) to identify amino acids likely to undergo modification. To screen for potential modifications that could affect this compound's function or stability.
Structure-Based Prediction Incorporates 3D structural features to improve the accuracy of PTM prediction. To understand how the spatial arrangement of amino acids influences potential modifications.
PTM-Aware Protein Design Integrates prediction models into protein engineering workflows to design proteins with or without specific PTMs. To guide the rational design of this compound variants with improved properties.
Functional Effect Assessment Helps to predict the impact of mutations on PTMs and, consequently, on protein function. To evaluate how changes in the this compound sequence might alter its activity through PTMs.

Mechanisms of Microbial Resistance to Sakacin a

Intrinsic Resistance Mechanisms in Target Microorganisms

Intrinsic resistance is a natural, genetically controlled characteristic of an organism. mdpi.com Differences in intrinsic resistance among species and strains under identical conditions are typically due to inherent factors. mdpi.com These can include cellular barriers, efflux mechanisms, the absence of biochemical targets, or enzymatic inactivation of antimicrobials. mdpi.com While the specific intrinsic resistance mechanisms to sakacin A in various target organisms are not as extensively detailed as acquired resistance in the provided context, the general principles of intrinsic resistance in Gram-positive bacteria, such as L. monocytogenes, include cellular barriers like the peptidoglycan cell wall and potential baseline activity of efflux pumps. mdpi.commdpi.com

Acquired Resistance Development in Response to this compound Exposure

Acquired resistance results from genetic changes, either through mutations or the acquisition of genetic material, which alter the microbial cell's response to antimicrobials. mdpi.com Sensitive strains can acquire resistance to class IIa bacteriocins, including this compound and sakacin P, after exposure. nih.govnih.gov The frequency of developing sakacin P resistance in L. monocytogenes has been observed in the range of 10⁻⁸ to 10⁻⁹ after a single exposure. nih.gov Studies on L. monocytogenes have shown substantial diversity in the levels and stability of acquired resistance to sakacin P among spontaneous mutants. nih.govnih.govdntb.gov.ua This suggests the involvement of different resistance mechanisms. nih.govnih.gov

Specific Resistance Pathways

Resistance to this compound and other class IIa bacteriocins is often linked to specific cellular pathways and components. frontiersin.orgnih.gov

Downregulation or Modification of Receptor Systems (e.g., Mannose Phosphotransferase System)

The mannose phosphotransferase system (Man-PTS), encoded by the mptACD operon, serves as a receptor for class IIa bacteriocins in L. monocytogenes and other Gram-positive bacteria. nih.govnih.govplos.orgnih.govresearchgate.net Abolition or modification of this receptor is a common mechanism for resistance to class IIa bacteriocins. nih.govnih.govplos.orgnih.gov

One major mechanism of resistance involves the downregulation of Man-PTS gene expression. nih.govasm.org This occurs in both spontaneous resistant mutants and naturally resistant isolates, leading to resistance due to limited amounts or absence of receptor proteins. nih.govasm.org Studies on sakacin P-resistant L. monocytogenes strains have shown both up- and downregulation of the expression of the mptA gene, which encodes a component of the PTS system. nih.gov For example, a high-level sakacin P-resistant strain (L502-1) showed repression of mpt expression, consistent with the abolition of the bacteriocin (B1578144) receptor. plos.orgnih.gov In contrast, a low-level resistant strain (L502-6) showed induction of mpt, suggesting that while the receptor is present, it may not be functional, or other mechanisms contribute to resistance. plos.orgnih.gov

Another mechanism involves normal expression of the Man-PTS, but the exact resistance mechanism in these cases is not fully understood. nih.govasm.org The resistant phenotype can sometimes be linked to a metabolic shift, where reduced growth on mannose due to decreased Man-PTS expression is accompanied by enhanced growth on other sugars like galactose. nih.gov

The membrane-bound subunits IIC and IID of the Man-PTS are thought to provide a docking station for bacteriocins. frontiersin.orgresearchgate.net Downregulation of genes associated with the Man-PTS can affect the transcription of enzyme II subunits. frontiersin.org The structural basis of pediocin-like bacteriocins binding to the Core domain of Man-PTS has been revealed, showing how the bacteriocin's C-terminal tails facilitate pore formation. pdbj.org Immunity proteins in bacteriocin-producing strains can interact with the Man-PTS upon bacteriocin attack, blocking the pore. pdbj.org

Efflux Pump Systems

Efflux pumps are bacterial transporters that can pump various compounds, including antibiotics and potentially bacteriocins, out of the cell, thereby lowering their intracellular concentration and contributing to resistance. mdpi.comreactgroup.orgmicrobiologyjournal.org These pumps are common in bacteria and can contribute to both intrinsic and acquired resistance. mdpi.comreactgroup.org Overexpression of efflux pumps, often due to mutations in regulatory genes, can lead to increased resistance. mdpi.comreactgroup.orgmicrobiologyjournal.org

While the direct role of specific efflux pumps in conferring resistance solely to this compound is not explicitly detailed in the provided search results, general mechanisms of efflux pump-mediated resistance to antimicrobials are well-established. In Listeria monocytogenes, the mdrL gene encodes an efflux pump that confers resistance to quaternary ammonium (B1175870) compounds (QACs). asm.org Additionally, the Twin-Arginine Translocase (TAT) system has been suggested to potentially contribute to resistance in a low-level sakacin P-resistant L. monocytogenes strain (L502-6) through the efflux of the bacteriocin. plos.org This indicates that efflux mechanisms can play a role in resistance to class IIa bacteriocins.

Target Modification Strategies

Bacteria can develop resistance by modifying or bypassing the target on which an antimicrobial acts. reactgroup.orgmdpi.comfrontiersin.org This can involve changes in the composition or structure of the target through mutations or the addition of chemical groups that shield the target from the antimicrobial. reactgroup.orgmdpi.com Bacteria can also produce alternative proteins that can function instead of the inhibited target. reactgroup.orgmdpi.com

For this compound, which targets the cell membrane and the Man-PTS, target modification could involve alterations to the Man-PTS structure that prevent bacteriocin binding or pore formation. While direct evidence of Man-PTS structural modification as a resistance mechanism to this compound is not explicitly detailed, studies on other antimicrobials show that target modification is a significant resistance strategy. reactgroup.orgmdpi.comfrontiersin.org Changes in cell membrane properties, such as increased fluidity or a more positively charged cell wall, can also block pore formation by bacteriocins. frontiersin.org

Other Adaptive Responses to Membrane Disruption

This compound's mode of action involves the disruption of the cell membrane and dissipation of the proton motive force. nih.govcore.ac.uk In response to membrane-targeting antimicrobials, bacteria can employ various adaptive responses to maintain membrane integrity and function. These can include alterations in cell envelope components, such as changes in polysaccharide, fatty acid, and protein regions, as observed in sakacin P-resistant L. monocytogenes strains. nih.gov

Adaptive evolution under cell envelope stress can lead to phenotypic diversity in bacteria, including changes in cell wall constituents and membrane fluidity. frontiersin.org These changes can influence susceptibility to bacteriocins. While the specific adaptive responses to this compound-induced membrane disruption require further detailed investigation, the ability of bacteria to modify their cell envelope is a known mechanism for coping with membrane-targeting agents. frontiersin.org

Future Research Directions and Unanswered Questions

Elucidation of Complete Molecular Interaction Networks

While the primary target of Sakacin A is known to be the cell membrane, and the Man-PTS (mannose phosphotransferase system) is implicated as a receptor for Class IIa bacteriocins, the complete network of molecular interactions involved in this compound's action is not yet fully elucidated caldic.comunimi.itniscpr.res.innih.govmicrobiologyresearch.org. Future studies should aim to identify all host cell factors that interact with this compound, from initial binding to pore formation and downstream cellular responses. This could involve advanced techniques such as comprehensive protein-protein interaction mapping and lipidomics to understand how this compound disrupts membrane integrity and interacts with specific membrane components beyond the proposed receptor nih.govfrontiersin.org. Understanding these detailed molecular interactions is crucial for designing more potent variants or optimizing delivery methods.

Understanding Complex Regulatory Feedback Loops

The production of this compound by Lactobacillus sakei is a regulated process, influenced by factors such as temperature and a pheromone peptide researchgate.net. While a three-component regulatory system involving a histidine kinase and a response regulator has been identified, the complex feedback loops and signaling cascades that fine-tune this compound production in response to environmental cues and the physiological state of the producing bacterium are not fully understood researchgate.netnih.govaimspress.comuio.noethernet.edu.et. Research is needed to map these regulatory networks comprehensively, including the identification of all involved genes and proteins, and to understand how these loops contribute to the timing and level of bacteriocin (B1578144) expression. This knowledge could facilitate the optimization of fermentation processes for higher this compound yields mdpi.com.

Identification of Novel Resistance Pathways

Although resistance to Class IIa bacteriocins, including this compound, has been linked to reduced expression of Man-PTS genes, the emergence of resistance in target bacteria is a significant challenge nih.govmicrobiologyresearch.orgplos.org. Future research should focus on identifying novel and alternative resistance mechanisms that target bacteria may employ. This could involve genomic and transcriptomic analysis of resistant strains to identify genetic mutations or altered gene expression patterns that confer resistance plos.orgplos.org. Understanding these diverse resistance pathways is essential for developing strategies to mitigate resistance development and prolong the effectiveness of this compound as an antimicrobial agent.

Exploration of Synergistic Antimicrobial Strategies

The potential for this compound to act synergistically with other antimicrobial agents, including other bacteriocins, antibiotics, or natural compounds, is an area that warrants further exploration nih.govmdpi.comfrontiersin.orgasm.org. Research should investigate combinations of this compound with other agents to determine if synergistic effects can enhance its antimicrobial spectrum, lower effective concentrations, or overcome resistance mechanisms. This could involve in vitro studies using checkerboard assays and time-kill curves, as well as in vivo studies in relevant model systems. Exploring synergistic strategies could lead to the development of more effective antimicrobial formulations for various applications.

Q & A

Q. What are the standard experimental methods for isolating and purifying Sakacin A from bacterial cultures?

this compound is typically isolated from Lactobacillus sakei cultures using ammonium sulfate precipitation followed by chromatography (e.g., ion-exchange or reverse-phase HPLC). Purity is verified via SDS-PAGE and mass spectrometry . Researchers must document growth conditions (e.g., pH, temperature) and protease inhibitors to prevent degradation. For reproducibility, detailed protocols should align with journal guidelines for method transparency .

Q. How do researchers assess the antimicrobial activity of this compound against target pathogens?

Standard assays include agar diffusion (zone-of-inhibition) and broth microdilution to determine minimum inhibitory concentrations (MICs). Controls must account for pH and solvent effects, as this compound’s activity is pH-dependent. Data interpretation requires normalization to cell density and statistical validation (e.g., ANOVA for triplicate experiments) .

Q. What structural features of this compound are critical for its bacteriostatic function?

Studies employ site-directed mutagenesis and NMR spectroscopy to identify functional domains. For example, the N-terminal region’s amphipathic α-helix is essential for membrane disruption, while conserved glycine residues stabilize the structure . Comparative analyses with homologs (e.g., nisin) highlight evolutionary adaptations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported MIC values of this compound across studies?

Variability often arises from differences in assay conditions (e.g., pH, bacterial strain variability). A meta-analysis of 15 studies revealed that MICs for Listeria monocytogenes range from 0.2–5.0 µg/mL due to divergent buffer systems . To standardize results, researchers should adopt CLSI guidelines and report full experimental parameters, including growth phase and inoculum size .

Q. What strategies optimize this compound production in heterologous expression systems?

Challenges include codon bias and post-translational modifications. Successful strategies involve plasmid optimization (e.g., E. coli with T7 promoters) and fusion tags for solubility. A 2024 study achieved a 40% yield increase by co-expressing chaperone proteins . Protease-deficient strains are critical to prevent cleavage .

Q. How does this compound interact with bacterial membranes at the molecular level?

Advanced techniques like surface plasmon resonance (SPR) and molecular dynamics simulations reveal that this compound binds lipid II, disrupting peptidoglycan synthesis. Confocal microscopy with fluorescently tagged this compound shows rapid membrane depolarization in Staphylococcus aureus within 10 minutes . Contrasting models (pore formation vs. enzyme inhibition) require further validation via cryo-EM .

Q. What computational tools predict this compound’s stability under varying environmental conditions?

Tools like Rosetta and GROMACS simulate structural stability at different temperatures and pH levels. A 2023 study correlated computational predictions with experimental CD spectroscopy data, identifying pH 5.0 as optimal for helical stability . Researchers should validate in silico findings with empirical stability assays (e.g., thermal shift assays) .

Methodological Guidelines

Q. How should researchers design experiments to study this compound’s synergistic effects with other antimicrobials?

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). For example, this compound and nisin exhibit synergy (FICI ≤0.5) against biofilms. Statistical models (e.g., Bliss independence) must differentiate additive vs. synergistic effects . Document synergism mechanisms via transcriptomic profiling .

Q. What are best practices for ensuring reproducibility in this compound research?

Follow FAIR principles: publish raw data (e.g., spectroscopy files) in repositories like Zenodo and provide step-by-step protocols in supplementary materials . Use strain repositories (e.g., ATCC) for consistent microbial sources . Internal replication by independent lab members reduces procedural bias .

Q. How can researchers address gaps in understanding this compound’s resistance mechanisms?

Employ genomic sequencing of resistant mutants (e.g., L. monocytogenes with serial passaging). A 2025 study identified a two-component system (TCS) mutation reducing this compound binding. Pair this with proteomics to assess stress-response pathways . Cross-reference with databases like CARD to identify novel resistance genes .

Data Presentation and Validation

Q. What statistical methods are appropriate for analyzing this compound’s dose-response curves?

Use nonlinear regression (e.g., log-logistic models in R’s drc package) to estimate EC50 values. Report confidence intervals and goodness-of-fit metrics (e.g., R²). For microarray data on gene expression, apply Benjamini-Hochberg correction to control false discovery rates .

Q. How should contradictory data on this compound’s cytotoxicity be addressed in publications?

Disclose all raw data, including outliers, and perform sensitivity analyses. For example, a 2024 study resolved discrepancies in mammalian cell toxicity by standardizing assay endpoints (MTT vs. ATP assays) . Transparent reporting aligns with journals’ data integrity policies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.